1-(1H-Purin-6-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188049-34-5 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(7H-purin-6-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
QQYQCXTVSRSYGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
Canonical SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
Synonyms |
Ethanone, 1-(1H-purin-6-yl)- (9CI) |
Origin of Product |
United States |
Fundamental Significance of Purine Chemistry and Its Derivatives
Purine (B94841) chemistry is a cornerstone of biochemistry and medicinal chemistry. Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov This core structure is the foundation for two of the five primary nucleobases found in nucleic acids: adenine (B156593) and guanine. nih.gov These purine bases are fundamental to the structure and function of DNA and RNA, playing a crucial role in the storage and transmission of genetic information through the formation of the nucleic acid backbone. nih.gov
The significance of purines extends beyond their role in genetics. They are integral components of several vital biomolecules. researchgate.net For instance, adenosine (B11128) triphosphate (ATP) is a purine nucleotide that serves as the primary energy currency of the cell, while guanosine (B1672433) triphosphate (GTP) is involved in energy transfer and signal transduction. nih.gov Other important purine-containing molecules include cyclic adenosine monophosphate (cAMP), a key secondary messenger in signal transduction pathways, and coenzymes like NADH and coenzyme A, which are essential for various metabolic processes. researchgate.net
Given their central role in numerous biological processes, it is not surprising that the study of purine derivatives is a major focus of medicinal chemistry research. The modification of the purine scaffold has led to the development of a wide array of therapeutic agents. By altering the substituents on the purine ring system, researchers can modulate the biological activity of these molecules, leading to the discovery of new drugs for a variety of diseases.
Historical Development and Initial Studies of 6 Acetylpurine
Natural Isolation and Definitive Structural Confirmation
The process of isolating and definitively identifying a natural product is a cornerstone of chemical biology and drug discovery. This involves the extraction of the compound from its natural source, followed by purification and the use of sophisticated analytical techniques to elucidate its precise chemical structure.
Discovery from Fungal Metabolites: The Case of Cordyceps militaris
Cordyceps militaris is a species of fungus well-regarded in traditional medicine and extensively studied for its rich and diverse chemical composition. It is known to produce a variety of bioactive compounds, including nucleosides like cordycepin (B1669437) and adenosine (B11128), as well as various polysaccharides. nih.govnih.govnih.govnih.gov The isolation of novel compounds from Cordyceps militaris typically involves extraction of the fungal material (fruiting bodies or mycelium) with a suitable solvent, such as methanol, followed by chromatographic separation techniques to purify individual components. mdpi.comkoreascience.kr
Despite the extensive research into the metabolome of Cordyceps militaris, a thorough review of the scientific literature reveals no specific reports detailing the isolation of this compound from this or any other fungal source. While numerous studies have focused on the isolation and quantification of adenosine and cordycepin from Cordyceps militaris nih.govmdpi.comkoreascience.kr, the presence of 6-acetylpurine has not been documented. This suggests that if this compound is produced by Cordyceps militaris, it is likely a very minor component or has been overlooked in previous metabolomic analyses.
The definitive structural confirmation of a novel compound relies on a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework, and Mass Spectrometry (MS) to establish the molecular weight and elemental composition. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. While spectroscopic data for various purine derivatives are available in the literature spectrabase.comsfasu.edu, specific NMR and mass spectrometry data for this compound isolated from a natural source are not available.
Investigation of Biosynthetic Pathways Leading to 6-Acetylpurine
Understanding the biosynthetic pathway of a natural product provides insights into its formation within the organism and can pave the way for its biotechnological production. Fungal metabolic pathways are often complex, involving a series of enzymatic reactions that transform simple precursors into intricate molecular architectures. frontiersin.orgkegg.jp
The biosynthesis of purine derivatives in fungi generally starts from the de novo purine biosynthesis pathway, which constructs the purine ring from simple precursors, or from salvage pathways that recycle pre-existing purine bases and nucleosides. frontiersin.orgmdpi.com In Cordyceps militaris, the biosynthesis of cordycepin, a well-known purine derivative, has been a subject of significant research. It is understood to be derived from adenosine through a series of enzymatic steps. nih.govfrontiersin.org The genetic basis for cordycepin production in Cordyceps militaris has been linked to a specific gene cluster. frontiersin.orgresearchgate.net
Advanced Synthetic Strategies and Preparation of 1 1h Purin 6 Yl Ethanone Derivatives
Methodologies for Targeted C-6 Functionalization of Purine (B94841) Scaffolds
Targeted functionalization of the C-6 position of the purine ring is paramount for the synthesis of 6-acetylpurine and its derivatives. The inherent electronic properties of the purine ring system, with its electron-deficient pyrimidine (B1678525) moiety, make the C-6 position susceptible to nucleophilic attack, a characteristic that is widely exploited in various synthetic approaches.
A primary and classical strategy involves the modification of readily available purine precursors, most commonly 6-chloropurine (B14466) or its protected derivatives. The chloro substituent at the C-6 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, for the introduction of an acetyl group, direct SNAr with an acetyl anion equivalent is generally not feasible. Therefore, multi-step sequences are often employed.
A prevalent modern approach to achieve targeted C-6 functionalization is through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile toolkit for the formation of C-C bonds with high efficiency and selectivity. By employing a halogenated purine (typically 6-chloro- or 6-iodopurine) as the electrophilic partner, a variety of organometallic reagents can be coupled to introduce the desired acetyl functionality, either directly or through a precursor group. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations, enabling chemists to tailor the synthesis to specific substrates and desired outcomes.
Transition Metal-Catalyzed Cross-Coupling Approaches to 6-Acetylpurine Analogs
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the functionalization of purines is no exception. Palladium, nickel, and copper catalysts are at the forefront of these methodologies, each offering unique advantages for the synthesis of 6-acetylpurine analogs.
Palladium-Mediated Reactions (e.g., Suzuki-Miyaura, Stille Coupling)
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-C bond formation in organic synthesis. The Suzuki-Miyaura and Stille couplings are particularly relevant for the C-6 functionalization of purines.
The Suzuki-Miyaura coupling involves the reaction of a halide (e.g., 6-chloropurine) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. While direct coupling with an acetylboronic acid derivative could be envisioned, a more common and practical approach involves the use of a vinylboronic acid derivative, such as (1-ethoxyvinyl)boronic acid pinacol ester. The resulting 6-(1-ethoxyvinyl)purine can then be hydrolyzed under acidic conditions to yield the desired 6-acetylpurine. This two-step sequence is often more reliable and higher-yielding than a direct acylation approach. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. scispace.comnih.gov
The Stille coupling utilizes an organotin reagent as the nucleophilic partner. For the synthesis of 6-acetylpurine, a key intermediate can be formed by the Stille coupling of a 6-halopurine with an organostannane such as 1-ethoxyvinyltributyltin. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex, forges the C-C bond at the C-6 position to yield a 6-(1-ethoxyvinyl)purine intermediate. Subsequent acidic hydrolysis of this enol ether furnishes the final 6-acetylpurine product. The Stille reaction is known for its high functional group tolerance and the stability of the organotin reagents. However, the toxicity of the tin byproducts is a significant drawback of this methodology.
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Key Intermediate |
| Suzuki-Miyaura | 6-Chloropurine | (1-Ethoxyvinyl)boronic acid pinacol ester | Pd(PPh3)4, Base (e.g., Na2CO3) | 6-(1-Ethoxyvinyl)purine |
| Stille | 6-Chloropurine | 1-Ethoxyvinyltributyltin | Pd(PPh3)4 | 6-(1-Ethoxyvinyl)purine |
Nickel-Catalyzed Methodologies (e.g., Negishi Cross-Coupling)
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity profiles. The Negishi cross-coupling , which involves the reaction of an organozinc reagent with an organic halide, is a notable example. wikipedia.orgchem-station.comorganic-chemistry.org
In the context of 6-acetylpurine synthesis, a Negishi coupling could be employed by reacting a 6-halopurine with an acetyl- or a protected acetyl-organozinc reagent. Organozinc reagents are known for their high reactivity, which can often lead to faster reaction times and milder conditions compared to other organometallic reagents. The functional group tolerance of the Negishi coupling is also a significant advantage, allowing for its application in the synthesis of complex purine derivatives. The preparation of the requisite organozinc reagent is a key consideration in this approach.
Copper-Promoted Reactions in Purine Functionalization
Copper-catalyzed or -promoted reactions offer another avenue for the functionalization of purines. While less common than palladium or nickel for direct C-C bond formation in this specific context, copper catalysis can be effective for certain transformations. For instance, copper-catalyzed acylations have been developed for various aromatic and heteroaromatic substrates. organic-chemistry.org
The application of copper-promoted reactions to the direct acylation of the C-6 position of a purine derivative, for example, through the coupling of a 6-halopurine with an acyl donor, is an area of ongoing research. These methods could potentially offer cost-effective and environmentally benign alternatives to palladium- and nickel-based systems.
Specific Synthetic Routes for 6-Acetylpurine and its Direct Analogues
Beyond the general catalytic methodologies, specific synthetic routes have been developed that are particularly effective for the preparation of 6-acetylpurine and its immediate precursors.
Formation via Vinylic Purine Intermediates
A highly effective and commonly employed strategy for the synthesis of 6-acetylpurine and its derivatives proceeds through the formation of a vinylic purine intermediate, specifically a 6-(1-alkoxyvinyl)purine. This approach circumvents the challenges associated with the direct introduction of an acetyl group.
The synthesis typically begins with a 6-halopurine, such as 6-chloropurine. This starting material undergoes a transition metal-catalyzed cross-coupling reaction, most notably a Stille or Suzuki-Miyaura coupling, with a suitable vinylating agent. In the case of the Stille coupling, 1-ethoxyvinyltributyltin is a common reagent. For the Suzuki-Miyaura coupling, a corresponding (1-ethoxyvinyl)boronic acid or its ester can be used.
Derivatization through Reductive Amination of 6-Acetylpurine Derivatives
Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine. nih.gov This reaction proceeds via an intermediate imine, which is subsequently reduced to the corresponding amine. nih.gov In the context of 6-acetylpurine derivatives, this strategy allows for the introduction of a wide variety of substituents at the acetyl group, leading to the synthesis of novel chiral amines and other N-substituted compounds.
The general process of reductive amination involves the reaction of the ketone functionality of a 6-acetylpurine derivative with a primary or secondary amine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H) being particularly effective due to their mild nature and selective reduction of the iminium ion in the presence of the ketone. clockss.orgnih.gov
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Cyanoborohydride | NaBH3CN | Mild reducing agent; effective under acidic conditions. nih.gov |
| Sodium Triacetoxyborohydride | NaB(OAc)3H | Mild and selective; often used in aprotic solvents like dichloroethane. clockss.org |
| Sodium Borohydride | NaBH4 | More reactive than NaBH3CN; can reduce the starting ketone if conditions are not controlled. nih.gov |
For instance, the reaction of a 9-substituted-6-acetylpurine with a primary amine, such as aniline, in the presence of a reducing agent like sodium triacetoxyborohydride, would be expected to yield the corresponding N-(1-(9-substituted-9H-purin-6-yl)ethyl)aniline derivative. The reaction conditions, including solvent, temperature, and pH, are critical for optimizing the yield and minimizing side reactions.
Transition metal catalysts, such as those based on palladium, platinum, or nickel, can also be utilized for reductive amination, often with hydrogen gas as the reductant. nih.gov These catalytic methods are considered "green" as they can often be performed in one-pot under mild conditions. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.
Chemo- and Regioselectivity in the Synthesis of Purine Derivatives
Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of purine derivatives, including those derived from 1-(1H-Purin-6-yl)ethanone. The purine ring system possesses multiple reactive sites, including several nitrogen atoms (N1, N3, N7, and N9) and carbon atoms, which can lead to the formation of isomeric mixtures.
In the context of 6-acetylpurine, chemoselectivity becomes crucial when performing reactions that could potentially affect both the acetyl group and the purine nucleus. For example, when using a reducing agent like sodium borohydride, it is essential to control the reaction conditions to selectively reduce an imine intermediate formed during reductive amination without reducing the carbonyl group of the starting material or other susceptible functional groups on the purine ring. The reactivity of carbonyl groups generally follows the order: aldehydes > ketones > esters > amides. By carefully selecting the reducing agent and reaction parameters, a high degree of chemoselectivity can be achieved.
Regioselectivity in purine chemistry often pertains to the site of alkylation or other substitutions on the purine ring itself. The N9 and N7 positions are the most common sites for alkylation, and the ratio of N9 to N7 isomers can be influenced by factors such as the nature of the substituent at the C6 position, the alkylating agent, the solvent, and the presence of a base. nih.govnih.gov For instance, the presence of a bulky substituent at the C6 position can sterically hinder the N7 position, favoring alkylation at the N9 position. nih.gov This principle is critical when synthesizing specific N-substituted derivatives of this compound to avoid the formation of undesired isomers.
Innovations in Synthetic Methodologies for the Purine Nucleus
The construction of the purine nucleus itself is a fundamental aspect of synthesizing compounds like this compound. While classical methods like the Traube purine synthesis remain valuable, modern organic synthesis has introduced more efficient and versatile approaches.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have emerged as powerful tools for the synthesis of 6-substituted purines. clockss.org These methods typically start from a 6-halopurine derivative, which can be coupled with a variety of organometallic reagents to introduce diverse functional groups at the C6 position. For the synthesis of this compound, a potential innovative route could involve the palladium-catalyzed acylation of a 6-halopurine with an appropriate acetyl-donating reagent.
Another area of innovation involves the development of more direct C-H activation and functionalization methods. These strategies aim to bypass the need for pre-functionalized starting materials like halopurines, offering a more atom-economical and efficient synthetic route. While specific applications to the synthesis of 6-acetylpurine are still emerging, the broader progress in C-H activation on heteroaromatic systems holds significant promise for future synthetic innovations in purine chemistry.
Structure Activity Relationship Sar Studies of 1 1h Purin 6 Yl Ethanone Derived Compounds
Systematic Elucidation of SAR in C-6 Substituted Purine (B94841) Derivatives
The C-6 position of the purine ring is a key site for chemical modification, and alterations at this position have been shown to significantly impact the biological relevance of the resulting compounds. nih.govnih.gov
Impact of Structural Modifications at the C-6 Position on Biological Relevance
Substitutions at the C-6 position of the purine ring have been extensively studied to understand their effect on biological activity. Research has shown that the nature of the substituent at this position can dramatically alter the compound's therapeutic properties, influencing everything from anticancer to antiviral and anti-inflammatory activities. nih.govresearchgate.netnih.gov
For instance, in the development of selective positive inotropes, a series of C-6 substituted purine derivatives were synthesized and evaluated. nih.govresearchgate.net It was discovered that thioether-linked derivatives were more effective than their oxygen and nitrogen counterparts. nih.govresearchgate.net Furthermore, introducing electron-withdrawing groups to the benzhydryl moiety of these agents led to increased potency. nih.govresearchgate.net One of the most promising compounds from this study, carsatrin, demonstrated selective oral activity as a positive inotrope, highlighting the critical role of the C-6 substituent in achieving desired pharmacological effects. nih.govresearchgate.net
In another context, the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives revealed that the presence of a purine residue connected via a linker of a specific length to a difluorobenzoxazine fragment was essential for cytotoxic activity against various tumor cell lines. nih.gov This underscores the importance of not only the substituent itself but also the nature of its linkage to the purine core.
The functionalization of purine nucleosides using photoredox and nickel-catalyzed cross-coupling has also enabled the introduction of a wide range of alkyl groups at the C-6 position. nih.gov This late-stage diversification strategy allows for the rapid exploration of SAR, facilitating the development of new drug candidates. nih.gov
| Compound Series | C-6 Modification | Impact on Biological Activity | Reference |
| Purine Derivatives | Thioether-linked substituents | Superior positive inotropic activity compared to oxygen and nitrogen isosteres. | nih.govresearchgate.net |
| Benzhydryl-substituted Purines | Electron-withdrawing groups on the benzhydryl moiety | Increased potency as positive inotropes. | nih.govresearchgate.net |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acids | Purine linked via a specific length linker to a difluorobenzoxazine fragment | Crucial for cytotoxic activity against tumor cells. | nih.gov |
| Purine Nucleosides | C-6 alkylation via photoredox/nickel catalysis | Enables rapid SAR exploration for various therapeutic areas. | nih.gov |
Conformational and Electronic Influences on Biological Activity of Purine Derivatives
The biological activity of purine derivatives is not solely dependent on the identity of their substituents but is also profoundly influenced by their three-dimensional conformation and electronic properties. nih.govresearchgate.net The accessibility of different electronic states and the topology of potential energy surfaces are key factors in determining the fate of the excited state and, consequently, the biological function. nih.govacs.org
The electronic properties of substituents at various positions on the purine ring also exert a strong influence on the molecule's structure and reactivity. acs.org For example, substituents at the C8-position generally have a more substantial impact on the electronic structure than those at the C2- or N-positions. acs.org The presence of an amino group, as in adenine (B156593), can enhance the effect of these substituents. acs.org
Conformational preferences, such as the glycosidic bond orientation in nucleoside analogues, are also critical for biological activity. researchgate.net The syn or anti conformation can determine whether a molecule can effectively bind to its target enzyme or receptor. For instance, certain adenosine (B11128) kinase and adenylate cyclase activating adenosine receptors are thought to require a high anti conformation for substrate binding. researchgate.net
Design and Synthesis of Acyclic Nucleotide Analogues Utilizing 6-Acetylpurine Precursors
Acyclic nucleotide analogues, which lack the cyclic sugar moiety of natural nucleosides, represent an important class of antiviral and cytotoxic agents. nih.gov The compound 1-(1H-purin-6-yl)ethanone, also known as 6-acetylpurine, serves as a valuable precursor in the synthesis of these analogues.
A key synthetic strategy involves the Stille coupling of a 9-substituted-6-chloropurine with 1-(ethoxyvinyl)tributyltin to yield a 6-(1-ethoxyvinyl)purine derivative. lookchem.com Subsequent acid hydrolysis of this intermediate furnishes the corresponding 6-acetylpurine derivative. lookchem.com This 6-acetylpurine can then undergo reductive amination with various primary and secondary amines, followed by deprotection, to afford a diverse library of N-substituted 6-(1-aminoethyl)-9-(2-phosphonomethoxyethyl)purine derivatives. lookchem.com This synthetic route provides a flexible platform for creating a wide range of acyclic nucleotide analogues with potential therapeutic applications.
In Silico Approaches and Computational Modeling for SAR Prediction
In recent years, in silico methods and computational modeling have become indispensable tools in drug discovery, enabling the prediction of SAR and guiding the design of new compounds. nih.govtrustlifeventures.comresearchgate.net These approaches can significantly reduce the time and cost associated with traditional synthesis and screening methods.
Computational studies have been employed to determine the most favorable tautomeric forms of 6-oxy purine derivatives. nih.gov By calculating the relative Gibbs free energies, researchers can predict the dominant tautomer in different environments (gas phase, solution, and crystal), which is crucial for understanding how these molecules will interact with biological targets. nih.gov These computational predictions are often validated by experimental techniques such as X-ray diffraction and NMR spectroscopy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. researchgate.net In a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors, a model was developed that successfully correlated the chemical structures with their inhibitory activity. The model identified key molecular descriptors, such as the presence of certain E-index values and hydrogen bond donor counts, that were important for activity. researchgate.net Such models provide valuable insights for designing more potent inhibitors before their actual synthesis.
Mechanistic Investigations of Biological Interactions and Biochemical Roles
Role of 1-(1H-Purin-6-yl)ethanone as a Key Synthetic Intermediate for Biologically Active Purine (B94841) Compounds
This compound serves as a valuable building block in the synthesis of a variety of substituted purine derivatives with potential therapeutic applications. The acetyl group at the C6 position of the purine ring provides a reactive site for further chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecules. mdpi.com
One of the primary applications of this compound is in the generation of N-substituted purine derivatives. For instance, it can be a precursor in the synthesis of N-(purin-6-yl)amino acids and their conjugates. nih.govresearchgate.net These compounds are of interest due to the established roles of purine analogues in various biological processes, including cell signaling and metabolism. nih.govnih.gov The synthesis often involves the reaction of a 6-halopurine with an appropriate amine, where this compound can be a key starting material for creating the desired 6-substituted purine scaffold. rsc.orgnih.gov
Furthermore, the reactivity of the acetyl group can be exploited to introduce other functionalities. For example, cross-coupling reactions, such as those catalyzed by palladium, have been employed to synthesize novel purine derivatives. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds at the C6 position, expanding the chemical space of accessible purine compounds. This synthetic flexibility is crucial for developing libraries of compounds for screening against various biological targets. tubitak.gov.trnih.gov
The table below summarizes examples of biologically active purine compounds that can be synthesized using this compound or related 6-substituted purines as intermediates.
| Target Compound Class | Synthetic Strategy | Potential Biological Relevance |
| N-(Purin-6-yl)amino acid conjugates | Reaction of 6-chloropurine (B14466) with amino acids. | Antitumor and antiviral activities. nih.govresearchgate.net |
| 6-Substituted purine nucleosides | Glycosylation of the purine base followed by modification at C6. | Cytotoxic effects on cancer cell lines. nih.gov |
| 6,9-Disubstituted purines | Sequential substitution at N9 and C6 positions. | Potential inhibitors of protein kinases. mdpi.com |
| (Purin-6-yl)alanines | Palladium-catalyzed cross-coupling of 6-iodopurines with protected iodozincalanines. | Potential antitumor agents. nih.gov |
This table is generated based on synthetic strategies for related purine derivatives and highlights the potential of this compound as a versatile intermediate.
Enzymatic Recognition and Biotransformation Pathways of Purine Acetyl Derivatives
The interaction of purine derivatives with enzymes is a critical aspect of their biological activity and metabolism. nih.gov Enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), play a key role in the salvage and degradation of purines. ebi.ac.ukwikipedia.org The introduction of an acetyl group at the C6 position, as in this compound, can significantly influence how these enzymes recognize and process the molecule.
Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. ebi.ac.ukwikipedia.org The substrate specificity of PNP is a crucial determinant of purine metabolism. While the direct enzymatic kinetics of this compound with PNP are not extensively documented in the provided search results, we can infer potential interactions based on studies of other purine derivatives.
The specificity of PNP can vary between organisms. For example, PNP from E. coli has been extensively studied and is known to have broad substrate specificity. nih.gov In contrast, mammalian PNPs are generally more specific for 6-oxopurines like inosine (B1671953) and guanosine (B1672433). The presence of the acetyl group in this compound would likely alter its binding to the active site of PNP compared to natural substrates. The electronic and steric properties of the acetyl group would influence the interaction with key amino acid residues in the enzyme's active site that are responsible for substrate recognition and catalysis. nih.gov
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are used to quantify enzyme-substrate interactions. nih.govresearchgate.net A hypothetical kinetic analysis of this compound with a purine-metabolizing enzyme could yield data as presented in the interactive table below. This table illustrates how the kinetic parameters might compare to a natural substrate.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Enzyme |
| Hypothetical this compound | Value | Value | Purine Nucleoside Phosphorylase |
| Inosine (Natural Substrate) | Value | Value | Purine Nucleoside Phosphorylase |
This is a hypothetical data table to illustrate the concept of kinetic analysis. Actual values would need to be determined experimentally.
Molecular Interaction Profiling with Biological Targets (e.g., Receptors, Enzymes) for Purine Derivatives
The pharmacological effects of purine derivatives are mediated through their interactions with specific biological targets, including receptors and enzymes. nih.govnih.gov Purinergic receptors, for example, are a class of cell surface receptors that are activated by purines like adenosine (B11128) and ATP, playing crucial roles in a multitude of physiological processes. nih.govnih.gov
The structural modifications of the purine ring, such as the introduction of an acetyl group at the C6 position, are a key strategy in medicinal chemistry to modulate the binding affinity and selectivity of these compounds for their targets. nih.govnih.gov For instance, the development of selective agonists or antagonists for specific subtypes of adenosine receptors is an active area of research. mdpi.com
Computational modeling and experimental binding assays are used to profile the interactions of purine derivatives with their biological targets. jenner.ac.uksci-hub.red These studies can reveal the key structural features required for high-affinity binding and functional activity. The acetyl group of this compound could participate in hydrogen bonding or other non-covalent interactions within the binding pocket of a target protein, thereby influencing its potency and selectivity.
The following table provides a hypothetical interaction profile for a purine derivative with different receptor subtypes, illustrating how structural changes can affect binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Adenosine | Adenosine A1 Receptor | Value |
| Adenosine | Adenosine A2A Receptor | Value |
| Hypothetical 6-Acetylpurine Derivative | Adenosine A1 Receptor | Value |
| Hypothetical 6-Acetylpurine Derivative | Adenosine A2A Receptor | Value |
This is a hypothetical data table. Actual binding affinities would be determined through experimental assays.
Investigation of Modulatory Effects on Intracellular Signaling Pathways (contextual to related purine compounds)
The binding of purine derivatives to their target receptors or enzymes initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. nih.govnih.gov Purinergic signaling, for instance, is known to modulate a wide range of intracellular pathways, including those involving cyclic AMP (cAMP), protein kinases, and ion channels. nih.govmedscape.com
The activation of G protein-coupled purinergic receptors can lead to either an increase or decrease in the intracellular concentration of second messengers like cAMP, depending on the specific receptor subtype and the G protein to which it couples. mdpi.com These changes in second messenger levels then activate downstream protein kinases, such as protein kinase A (PKA), which in turn phosphorylate a variety of cellular proteins, altering their activity and leading to changes in gene expression, metabolism, and other cellular functions. nih.govwikipedia.org
For example, some purine analogues have been shown to interfere with cellular ATP levels, potentially by affecting the activity of cellular kinases. nih.gov The modulation of these signaling pathways is the basis for the therapeutic effects of many purine-based drugs, including anticancer and antiviral agents. medscape.comwikipedia.org The specific effects of this compound on intracellular signaling would depend on its specific molecular targets and would require dedicated investigation.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopic techniques are fundamental to the structural analysis of 1-(1H-Purin-6-yl)ethanone, providing detailed information about its atomic composition and connectivity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful methods employed for this purpose.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise molecular weight and elemental composition of 6-acetylpurine. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. youtube.com The high resolution allows for the differentiation of compounds with very similar molecular weights. The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has lost an electron, and its m/z value provides the molecular mass. youtube.com Fragmentation patterns, which show the breakdown of the molecular ion into smaller charged fragments, offer valuable clues about the compound's structural features. youtube.com For instance, the loss of a characteristic fragment, such as an acetyl group (CH3CO), can be readily identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). youtube.com
¹H NMR: In the ¹H NMR spectrum of 6-acetylpurine, distinct signals (resonances) appear for each chemically unique proton in the molecule. youtube.com The chemical shift (δ, measured in ppm) of a proton is influenced by its local electronic environment. youtube.com For example, protons on the purine (B94841) ring will have characteristic chemical shifts that are different from the protons of the acetyl group's methyl substituent. The integration of the peaks, or the area under each signal, is proportional to the number of protons giving rise to that signal. youtube.com Furthermore, spin-spin coupling between adjacent, non-equivalent protons can cause signals to split into multiple peaks (e.g., doublets, triplets), providing information about the connectivity of the atoms.
¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments (e.g., aromatic, carbonyl, methyl).
Together, HRMS and NMR provide a comprehensive picture of the molecular structure of this compound, confirming its identity and providing a basis for further research.
Chromatographic Separations for Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures, its purification to a high degree, and the subsequent assessment of its purity. Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a widely used and powerful method.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net In this technique, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). researchgate.net As the separated components, including 6-acetylpurine, exit the column, they are introduced into the mass spectrometer for detection and identification.
This method is particularly valuable for analyzing complex biological matrices. researchgate.net For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed for the quantification of thiopurine metabolites, such as 6-thioguanine (B1684491) and 6-methylmercaptopurine, in red blood cells. nih.govresearchgate.net These methods often involve an initial hydrolysis step to release the purine bases, followed by efficient chromatographic separation and detection. springernature.comnih.gov The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification. springernature.comnih.gov The optimization of chromatographic conditions, such as the mobile phase composition and gradient, is crucial for enhancing analytical sensitivity and reducing potential interferences like ion suppression. nih.gov
The purity of a synthesized batch of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to the compound relative to the total area of all peaks gives a quantitative measure of its purity.
Crystallographic Analysis of 6-Acetylpurine and its Derivatives
Future Research Directions and Emerging Academic Applications
Innovations in Synthetic Chemistry of 1-(1H-Purin-6-yl)ethanone and Related Analogs
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of this compound and its analogs. Recent advances in synthetic organic chemistry are paving the way for more streamlined and versatile approaches to these compounds.
Future synthetic strategies are likely to focus on:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have already proven effective for the synthesis of various purine (B94841) derivatives, including (purin-6-yl)alanines and (purin-6-yl)phenylalanines. nih.govnih.gov Future research will likely expand the scope of these reactions to introduce a wider range of functional groups at various positions on the purine ring of this compound. The use of other transition metals, such as copper and nickel, may also offer alternative and complementary reactivity. mdpi.com
C-H Activation: Direct C-H activation represents a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. The development of methods for the selective C-H activation of the purine core in this compound would provide a powerful tool for the rapid generation of diverse analogs.
Flow Chemistry and Microwave-Assisted Synthesis: These modern synthetic techniques offer advantages in terms of reaction speed, efficiency, and scalability. Applying these technologies to the synthesis of this compound and its derivatives could accelerate the drug discovery process. Microwave irradiation has been successfully used in the synthesis of other purine derivatives. rsc.org
Green Chemistry Approaches: A growing emphasis on environmentally friendly chemical processes will drive the development of greener synthetic routes. This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation.
Exploration of Undiscovered Biological Roles and Mechanistic Hypotheses of Purine Acetyl Derivatives
While the biological activities of many purine derivatives are well-established, the specific roles of purine acetyl derivatives like this compound are less explored. Future research in this area will be crucial for identifying their therapeutic potential.
Key areas of investigation include:
Enzyme Inhibition: Purine analogs are known to act as inhibitors of various enzymes involved in purine metabolism and other cellular processes. mdpi.com this compound and its derivatives could be screened against a wide range of enzymatic targets, including kinases, polymerases, and metabolic enzymes, to identify potential therapeutic applications in areas such as oncology and virology.
Receptor Modulation: Purinergic receptors, which are activated by purines like adenosine (B11128) and ATP, play critical roles in numerous physiological processes. mdpi.com Investigating the ability of this compound analogs to act as agonists or antagonists at these receptors could lead to new treatments for a variety of conditions, including pain, inflammation, and cardiovascular diseases.
Antimicrobial and Antiviral Activity: Purine analogs have shown promise as antimicrobial and antiviral agents. researchgate.net The acetyl group of this compound provides a handle for further chemical modification, allowing for the synthesis of libraries of compounds to be screened for activity against a broad spectrum of pathogens. Some purine derivatives have already demonstrated activity against viruses like Varicella-Zoster Virus (VZV) and Cytomegalovirus (CMV). nih.gov
Interdisciplinary Integration with Chemical Biology and Medicinal Chemistry Programs
The study of this compound is not confined to synthetic and medicinal chemistry but extends into the interdisciplinary field of chemical biology.
Chemical Probes: Well-characterized analogs of this compound can serve as valuable chemical probes to study the function of specific proteins or biological pathways. For instance, fluorescently labeled derivatives could be used to visualize the localization and dynamics of their biological targets within cells.
Fragment-Based Drug Discovery (FBDD): The relatively small and simple structure of this compound makes it an ideal candidate for FBDD campaigns. In this approach, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound analogs is essential for optimizing their biological activity. nih.gov This involves synthesizing a series of related compounds with variations at different positions of the molecule and evaluating their effects on a specific biological target.
Advanced Computational Studies for Rational Design and Activity Prediction
Computational methods are becoming increasingly indispensable in modern drug discovery. nih.gov For this compound and its derivatives, computational studies can provide valuable insights and guide experimental efforts.
Molecular Docking: This technique can be used to predict the binding mode of this compound analogs to the active site of a target protein. This information can help in understanding the molecular basis of their activity and in designing new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the complex and the role of specific interactions in binding.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources. First-principles electronic structure calculations have been used to determine the most favorable tautomeric form of 6-oxy purine derivatives, which is valuable for future computational studies on their binding with proteins. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 1-(1H-Purin-6-yl)ethanone, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to map proton environments and carbon frameworks. For example, the ketone group (C=O) typically resonates near δ 200-210 ppm in NMR. Purine ring protons (e.g., H-2, H-8) exhibit distinct splitting patterns depending on substitution .
- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm) and purine ring vibrations (aromatic C-H stretches ~3100 cm) .
- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Compare with databases like NIST for validation .
- 2D NMR : For ambiguous signals, employ COSY (homonuclear correlations) and HSQC (- correlations) to resolve connectivity .
Q. What synthetic routes are effective for producing this compound, and what purification methods ensure high yield?
- Methodological Answer :
- Synthesis : React 6-chloropurine with a Grignard reagent (e.g., CHMgBr) followed by oxidation with Jones reagent (CrO/HSO) to introduce the acetyl group. Alternatively, use Pd-catalyzed cross-coupling for regioselective functionalization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Monitor purity via TLC (R ~0.5 in 1:1 EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers determine the thermodynamic stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC-MS. Track ketone oxidation or purine ring hydrolysis .
- Differential Scanning Calorimetry (DSC) : Measure melting point (expected ~200-220°C for similar purine derivatives) and decomposition enthalpy. Compare with NIST-reported data for related ethanones .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved for this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to predict shifts. Incorporate solvent effects (e.g., PCM model for DMSO) .
- Tautomerism Analysis : Investigate possible keto-enol or purine tautomeric forms using variable-temperature NMR. X-ray crystallography (SHELXL) can resolve tautomer dominance in the solid state .
Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) via vapor diffusion. High polarity solvents often promote single-crystal growth in purine derivatives .
- Data Collection/Refinement : Use SHELXT for structure solution and SHELXL for refinement. Address twinning with TWINABS and disorder with PART instructions .
Q. What in silico approaches predict the ADMET properties of this compound, and how should conflicting predictions be validated experimentally?
- Methodological Answer :
- ADMET Prediction : SwissADME for Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). ProTox-II predicts toxicity endpoints (e.g., LD) .
- Experimental Validation :
- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, P).
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Control for pH (7.4) and serum content (e.g., 10% FBS) .
- Dose-Response Analysis : Calculate IC values using nonlinear regression (GraphPad Prism). Replicate experiments (n ≥ 3) to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
